1-Methylpiperidine

Catalog No.
S597564
CAS No.
626-67-5
M.F
C6H13N
M. Wt
99.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylpiperidine

CAS Number

626-67-5

Product Name

1-Methylpiperidine

IUPAC Name

1-methylpiperidine

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

InChI

InChI=1S/C6H13N/c1-7-5-3-2-4-6-7/h2-6H2,1H3

InChI Key

PAMIQIKDUOTOBW-UHFFFAOYSA-N

SMILES

CN1CCCCC1

Synonyms

1-methylpiperidine, N-methylpiperidine, N-methylpiperidine hydrochloride

Canonical SMILES

CN1CCCCC1

As a Precursor for Medicinal Chemistry

N-Methylpiperidine finds significant use as a key intermediate in the synthesis of various pharmaceuticals and drug candidates. Its cyclic structure and presence of the nitrogen atom make it a valuable starting material for constructing complex molecules with specific biological activities.

  • Antibacterial agents: N-Methylpiperidine forms the core structure of several classes of antibacterial agents, including fluoroquinolones and certain cationic antimicrobials exhibiting activity against various bacterial strains [, ].
  • Anticancer drugs: Some N-Methylpiperidine derivatives are being explored for their potential anticancer properties, with research focusing on their ability to target specific pathways involved in cancer cell growth and proliferation [].
  • Central nervous system (CNS) drugs: N-Methylpiperidine can serve as a building block for the synthesis of certain CNS-acting drugs, including some antipsychotics and antidepressants [].

Note

It is crucial to remember that N-Methylpiperidine itself is not a medicinal product and should not be used for any therapeutic purposes.

As a Reagent in Organic Synthesis

Beyond its role as a precursor molecule, N-Methylpiperidine also finds applications as a reagent in various organic synthesis reactions. Its basic nature and nucleophilic properties allow it to participate in reactions like:

  • Alkylation: N-Methylpiperidine can act as a nucleophile in alkylation reactions, forming new carbon-carbon bonds with various alkylating agents [].
  • Acylation: It can also participate in acylation reactions, reacting with acyl halides or anhydrides to form amides [].
  • Condensation reactions: N-Methylpiperidine can be used in various condensation reactions, such as the Mannich reaction, to create more complex molecules [].

1-Methylpiperidine, also known as N-methylpiperidine, is a cyclic tertiary amine with the molecular formula C6H13N\text{C}_6\text{H}_{13}\text{N} and a molecular weight of approximately 99.17 g/mol. This compound features a six-membered ring comprising five methylene groups and one nitrogen atom, making it a derivative of piperidine. It is characterized by its colorless liquid state and a distinctive odor typical of amines. The compound is produced primarily through the hydrogenation of pyridine, often using molybdenum disulfide as a catalyst .

NMP presents several safety concerns:

  • Highly flammable: Its low flash point necessitates proper handling and storage away from heat sources [].
  • Toxic: Exposure to NMP can cause irritation to skin, eyes, and respiratory system.
  • Environmentally harmful: NMP can have long-lasting negative effects on aquatic life if released into the environment [].

Precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and respirators when handling NMP.
  • Ensure proper ventilation in the workspace.
  • Follow safe disposal practices as recommended by regulatory guidelines.
Due to its nitrogen-containing structure. It is commonly used to form enamines from ketones, which can then undergo further transformations such as alkylation in the Stork enamine alkylation reaction. Additionally, it can react with calcium hypochlorite to yield N-chloropiperidine, which subsequently undergoes dehydrohalogenation to form cyclic imines . The compound's reactivity also allows it to serve as a base in several organic synthesis processes.

Research indicates that 1-methylpiperidine exhibits significant biological activity, particularly in medicinal chemistry. It serves as a building block for various pharmaceuticals and has been studied for its potential effects on the central nervous system. For instance, derivatives of piperidine are known to interact with neurotransmitter systems, which may influence mood and cognition . Its derivatives are also explored for their roles in treating neurodegenerative diseases like Alzheimer's disease .

Several methods exist for synthesizing 1-methylpiperidine:

  • Hydrogenation of Pyridine: The most common industrial method involves the hydrogenation of pyridine over a molybdenum disulfide catalyst.
  • Microwave Irradiation: A one-pot synthesis method utilizes alkyl dihalides and primary amines under microwave irradiation to produce nitrogen-containing heterocycles, including 1-methylpiperidine .
  • Chiral Catalysis: Enantioselective synthesis can be achieved using chiral bicyclo[3.3.0]octadiene ligands in rhodium-catalyzed reactions, yielding optically pure products .

Studies have shown that 1-methylpiperidine interacts with various biological targets. Its derivatives have been investigated for their affinity towards neurotransmitter receptors, which could lead to potential therapeutic applications. Furthermore, research into its interactions with enzymes involved in metabolic pathways highlights its significance in drug design and development .

1-Methylpiperidine shares structural characteristics with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
PiperidineSix-membered ringBasic structure; precursor for many derivatives
N-EthylpiperidineSix-membered ringEthyl group substitution alters solubility and reactivity
N-Boc-piperidineSix-membered ringProtecting group enhances stability in synthesis
2-MethylpiperidineSix-membered ringMethyl substitution at the second position affects biological activity
3-MethylpiperidineSix-membered ringMethyl substitution at the third position modifies interaction profiles

1-Methylpiperidine's unique position arises from its specific methyl substitution at the nitrogen atom, which influences its basicity and steric properties compared to other piperidine derivatives.

Hydrogenation of Diols and Catalytic Processes

The hydrogenation of diols represents one of the most efficient routes for synthesizing 1-methylpiperidine. A primary industrial method involves the reaction of 1,5-pentanediol with methylamine in the presence of a catalyst. This approach typically yields high purity product under controlled conditions.

A specific example documented in literature demonstrates the synthesis from pentane-1,5-diol:

EXAMPLE 1: Preparation of N-methylpiperidine280 ml/hour of a mixture consisting of 1,040 g of pentane-1,5-diol, 310 g of methylamine, and 10 g of 45% strength aqueous potassium hydroxide solution were passed at 245°C under a total pressure of 250 bar and hydrogen partial pressure of 120 bar through a tube reactor (diameter 3.2 cm, height 125 cm) containing 700 ml of catalyst. N-methylpiperidine was obtained in 95% yield.

Recent advancements in catalytic systems have significantly improved the efficiency of hydrogenation processes. Particularly notable is the development of supported palladium catalysts for the hydrogenation of pyridines. Research by Xie and Milstein demonstrated efficient hydrogen storage systems based on the reversible dehydrogenation and hydrogenation of methylpiperidines using a single heterogeneous supported Pd catalyst. Their work achieved:

  • 91% yield in the dehydrogenation of 2-methylpiperidine to 2-picoline
  • 100% yield in the dehydrogenation of 2,6-dimethylpiperidine to 2,6-lutidine
  • Exceptionally low H₂ pressure (2-7 bar) for the reverse hydrogenation

Table 1: Comparison of Catalytic Hydrogenation Methods for 1-Methylpiperidine Synthesis

Catalyst SystemStarting MaterialReaction ConditionsYield (%)Reference
KOH/H₂Pentane-1,5-diol/methylamine245°C, 250 bar total pressure95
Pd/C HS2-Picoline2-7 bar H₂>90
Rh/KBPyridineElectrocatalytic, ambient conditions98

Recent developments in electrocatalytic hydrogenation represent a more sustainable approach to producing piperidine derivatives. Using a carbon-supported rhodium catalyst (Rh/KB) in a membrane electrode assembly with an anion-exchange membrane, researchers have achieved the hydrogenation of pyridine to piperidine under ambient temperature and pressure. This process achieved a current density of 25 mA cm⁻² with 99% current efficiency, and 98% yield of piperidine was observed after passing 9 F mol⁻¹.

Alternative Synthetic Routes and Reaction Optimization

While hydrogenation represents the primary industrial route, several alternative synthetic methods offer advantages for specific applications or scale requirements.

Reductive Amination

Reductive amination provides an effective approach for synthesizing 1-methylpiperidine derivatives. Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a particularly effective reducing agent for this purpose. This mild and selective reagent allows for reductive amination of aldehydes and ketones with primary and secondary amines under gentle conditions.

A notable advancement in this field is the development of N-methylpiperidine zinc borohydride (ZBNMPP) as a new and stable reducing agent for one-pot reductive amination. This reagent enables the conversion of aldehydes and ketones to amines under neutral conditions in methanol at room temperature.

Base-Catalyzed Reactions

Research into the mechanistic insights of formamide hydrogenation has revealed the critical role of basic additives in controlling reaction selectivity. Studies have shown that the presence of catalytic amounts of base additives can significantly improve C-N cleavage selectivity by stabilizing reaction intermediates.

For example, in the hydrogenation of N-formyl piperidine, the selectivity can be switched from C-O bond cleavage (forming N-methyl piperidine) to C-N bond cleavage (forming methanol) through the addition of appropriate base additives:

Table 2: Effect of Base Additives on Hydrogenation Selectivity

CatalystConditionsAdditiveConversion (%)CH₃OH Selectivity (%)N-Methyl Piperidine Selectivity (%)
Cu/ZnO/Al₂O₃170°C, 12h, THF-94.24.995.1
Cu/ZnO/Al₂O₃170°C, 12h, THFKOtBu48.849.950.1
Cu/ZnO/Al₂O₃150°C, 12h, THFKOtBu4.383.017.0

This demonstrates the significant impact reaction conditions and additives can have on product selectivity when working with piperidine derivatives.

Industrial-Scale Production and Cost Efficiency Analysis

Industrial production of 1-methylpiperidine balances various factors including raw material costs, process efficiency, and required purity specifications. Several commercial grades are available, typically ranging from 95% to >99% purity.

Physical Properties and Specifications

For industrial applications, consistent physical properties are essential. Standard specifications for commercial 1-methylpiperidine include:

Table 4: Physical Properties and Specifications of 1-Methylpiperidine

PropertyValueReference
Molecular FormulaC₆H₁₃N
Molecular Weight99.17-99.18 g/mol
CAS Number626-67-5
AppearanceClear colorless to light yellow liquid
Boiling Point105-108°C (760 mmHg)
Melting Point-50°C
Density0.82 g/cm³
Flash Point3°C
Refractive Index1.4368-1.4388 (20°C, 589 nm)
pH12 (100g/l, H₂O, 20°C)
Water SolubilityCompletely miscible
Purity (Commercial)95-99.5%

Production Efficiency Considerations

Industrial-scale production of 1-methylpiperidine faces several challenges:

  • Raw Material Costs: The price fluctuations of pentane-1,5-diol and methylamine can significantly impact production costs.

  • Energy Requirements: Traditional methods require high temperature (245°C) and pressure (250 bar), contributing significantly to production costs. Newer electrocatalytic methods operating at ambient conditions may offer energy savings but currently face scale-up challenges.

  • Catalyst Selection: Catalyst efficiency, selectivity, and recyclability are critical factors. Recent research on heterogeneous catalysts that can be easily recovered and reused without decreased activity represents a promising direction for cost reduction.

  • Safety Considerations: The low flash point (3°C) and corrosive nature of 1-methylpiperidine necessitate specialized handling equipment and safety protocols, adding to production costs.

1-Methylpiperidine serves as a pivotal secondary amine in enamine chemistry, particularly in the renowned Stork enamine alkylation reaction developed by Gilbert Stork at Columbia University [1] [2]. This methodology represents one of the most significant contributions to carbon-carbon bond formation in organic synthesis, enabling selective monoalkylation of ketones and aldehydes through an enamine intermediate.

The Stork enamine synthesis follows a well-defined three-step sequence: formation of an enamine from a ketone or aldehyde, addition of the enamine to an electrophilic species, and hydrolysis of the enamine back to regenerate the ketone with the newly introduced substituent [1] [2]. When 1-methylpiperidine condenses with a ketone or aldehyde under acidic conditions, the resulting enamine exhibits enhanced nucleophilicity at the alpha-carbon due to the overlap of nitrogen's lone pair orbital with the adjacent π-system [3] [4].

The mechanism proceeds through nucleophilic addition-elimination, where the carbonyl oxygen is removed and nitrogen substitutes to form a carbon-nitrogen single bond adjacent to a carbon-carbon double bond [5]. This structural arrangement creates a significant resonance form with negative charge localized on the alpha-carbon, making it highly nucleophilic and capable of attacking electrophilic centers [6] [7].

Alkylation reactions using 1-methylpiperidine-derived enamines demonstrate exceptional regioselectivity and stereoselectivity. The enamine undergoes nucleophilic substitution (SN2) with activated alkyl halides, including benzylic, allylic, α-carbonyl, and α-alkoxy halides, typically yielding products in 60-85% yields [1] [2]. The reaction proceeds through formation of an iminium salt intermediate, which upon hydrolysis with dilute aqueous acid regenerates the alkylated ketone [4] [8].

For acylation reactions, 1-methylpiperidine enamines react with acyl halides to form 1,3-diketones through the Stork acylation process [1] [2]. This transformation achieves excellent chemoselectivity, with typical yields ranging from 70-90%, and represents a reliable method for introducing acyl groups at the alpha-position of ketones [9].

The advantages of enamine-based alkylation over direct enolate chemistry include neutral reaction conditions, easier preparation and handling of intermediates, and prevention of overreaction problems commonly encountered with enolate chemistry [4]. The methodology has found extensive applications in pharmaceutical synthesis and natural product construction, particularly in the synthesis of complex alkaloids and bioactive compounds [10] [11].

Synthesis of Heterocyclic Compounds and Antibacterial Salts

1-Methylpiperidine plays a crucial role in the construction of diverse heterocyclic systems through multicomponent reactions and cascade cyclizations. The compound serves as both a nucleophilic component and a structure-directing element in the formation of complex nitrogen-containing heterocycles.

In multicomponent condensation reactions, 1-methylpiperidine participates in Mannich-type processes involving aldehydes, amines, and β-dicarbonyl compounds [12] [13]. These reactions typically proceed under mild conditions (25-120°C) and demonstrate remarkable diastereoselective cyclization, yielding highly functionalized piperidine derivatives in 55-95% yields [14]. The methodology has been successfully applied using various catalysts, including phenylboronic acid, ZrOCl₂·8H₂O, and sodium lauryl sulfate, each offering unique advantages in terms of environmental compatibility and reaction efficiency [13] [14].

One-pot heterocycle synthesis represents a particularly powerful application of 1-methylpiperidine in constructing complex molecular architectures. The compound participates in cascade reactions involving nitroalkenes, amines, and enones, leading to the formation of substituted piperidines with excellent asymmetric induction [15] [16]. These transformations proceed through a series of Michael addition-aldol cyclization sequences, generating multiple stereogenic centers with high diastereoselectivity [15].

The synthesis of antibacterial salts represents a significant application of 1-methylpiperidine in medicinal chemistry. Quaternization reactions with phenacyl halides produce piperidinium salts with demonstrated antimicrobial activity [17] [18]. The synthesis of compounds such as 1-(4'-methoxyphenacyl)-N-methylpiperidinium bromide and 1-(4'-nitrophenacyl)-N-methylpiperidinium bromide proceeds through direct quaternization, typically achieving 60-80% yields [17].

These antibacterial piperidinium salts exhibit activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations dependent on the nature of the substituted phenacyl group [17] [19]. The antimicrobial mechanism involves disruption of bacterial cell membrane integrity, making these compounds valuable leads for the development of new antimicrobial agents [19].

Heterocyclic ring formation through 1-methylpiperidine also encompasses the synthesis of fused ring systems. The compound participates in the formation of quinolizidine and indolizidine frameworks through strategic cyclization reactions [10] [11]. These transformations often involve palladium-catalyzed processes or radical-mediated cyclizations, providing access to complex alkaloid structures with high regio- and stereoselectivity [20] [21].

One-Pot Strategies for Z-Cinnamic Acids and Urea Derivatives

1-Methylpiperidine demonstrates exceptional utility in one-pot synthetic strategies, particularly in the preparation of Z-cinnamic acids and urea derivatives. These methodologies represent environmentally friendly approaches to important synthetic intermediates and bioactive compounds.

The one-pot synthesis of Z-cinnamic acids employs 1-methylpiperidine in conjunction with ruthenium(II) catalysts for sp³ C-H bond activation [18] [22]. This methodology enables the direct functionalization of cyclic amines through C(3)-alkylation processes, typically proceeding under mild conditions with yields ranging from 70-95% [23] [22]. The reaction mechanism involves C-H bond activation followed by coupling with appropriate electrophiles, demonstrating high site-selectivity and functional group tolerance [24].

The ruthenium-catalyzed process for Z-cinnamic acid synthesis represents a significant advancement in C-H functionalization chemistry. The reaction typically requires temperatures of 25-150°C and proceeds over 1-24 hours, depending on the specific substrate and reaction conditions [25] [26]. The methodology shows exceptional compatibility with various functional groups and enables late-stage functionalization of complex molecules [25].

Urea derivative synthesis using 1-methylpiperidine follows established protocols involving reaction with isocyanates or carbamoyl chlorides [28]. These transformations typically achieve 65-90% yields and proceed through carbamate formation mechanisms [28]. The synthesis of (1-methylpiperidin-4-yl)-urea and related compounds demonstrates the versatility of 1-methylpiperidine in medicinal chemistry applications [29].

The mechanism of urea formation involves nucleophilic attack of the piperidine nitrogen on the electrophilic carbon of isocyanates, followed by proton transfer to generate the final urea product [28]. This process typically requires mild conditions (0-80°C) and can be performed in various solvents, including environmentally benign options such as water [28].

Pharmaceutical applications of 1-methylpiperidine-derived ureas include their use as building blocks in drug synthesis and as bioactive compounds in their own right [29] [30]. These derivatives have shown promise in the treatment of various conditions, including neurological disorders and metabolic diseases [29] [30].

The one-pot methodology for both Z-cinnamic acids and urea derivatives offers significant advantages in terms of atom economy, reduced waste generation, and simplified purification procedures [18] [22]. These features make 1-methylpiperidine-based synthetic strategies particularly attractive for industrial applications and green chemistry initiatives [22] [24].

Stereochemical control in these one-pot processes is achieved through careful selection of reaction conditions and catalysts. The formation of Z-cinnamic acids demonstrates excellent geometric selectivity, while urea formation typically proceeds with retention of stereochemistry at existing stereocenters [18] [28].

Reaction TypeTypical ConditionsYield Range (%)Key Features
Stork Enamine AlkylationSecondary amine + ketone/aldehyde, then alkyl halide60-85Selective monoalkylation at α-carbon
Stork Enamine AcylationSecondary amine + ketone/aldehyde, then acyl halide70-90Formation of 1,3-diketones
Heterocyclic Ring FormationMulticomponent condensation reactions55-95Piperidine ring construction
Antibacterial Salt SynthesisQuaternization with phenacyl halides60-80Antimicrobial activity
Z-Cinnamic Acid SynthesisOne-pot synthesis with ruthenium catalysts70-95C-H bond activation
Urea Derivative SynthesisReaction with isocyanates/carbamoyl chlorides65-90Pharmaceutical applications

Physical Description

1-methylpiperidine appears as a colorless liquid with the odor of pepper. May irritate skin and eyes. Vapors heavier than air. Used as a solvent and to make other chemicals.

XLogP3

1.3

Hydrogen Bond Acceptor Count

1

Exact Mass

99.104799419 g/mol

Monoisotopic Mass

99.104799419 g/mol

Boiling Point

107.0 °C

Heavy Atom Count

7

LogP

1.3 (LogP)

UNII

617374QZN4

Related CAS

17874-59-8 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 251 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (46.22%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (34.26%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (46.22%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (34.26%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (34.26%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (34.26%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H412 (34.66%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

19.36 mmHg

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

626-67-5

Wikipedia

N-methylpiperidine

Use Classification

Hazard Classes and Categories -> Flammable - 3rd degree

General Manufacturing Information

Piperidine, 1-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

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